Tazobactam

ESBL inhibition CTX-M IC50 comparison

Tazobactam sodium is the essential β-lactamase inhibitor for piperacillin/tazobactam (8:1) FDCs. >120-fold more potent than sulbactam against CTX-M-15 ESBL (IC50 2.7 vs 335 µM). Preferred for ESBL confirmatory testing at 4 µg/mL. High aqueous solubility (≥10 mg/mL) & validated lyophilized stability support co-formulation. LC-MS/MS TDM panels leverage validated plasma stability (6 h/24°C; 3 days/4°C). For structural biology, forms stable trans-enamine adducts with SHV-1 for Raman crystallography.

Molecular Formula C10H12N4O5S
Molecular Weight 300.29 g/mol
CAS No. 89785-84-2; 89786-04-9
Cat. No. B15559049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazobactam
CAS89785-84-2; 89786-04-9
Molecular FormulaC10H12N4O5S
Molecular Weight300.29 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10+/m1/s1
InChIKeyLPQZKKCYTLCDGQ-WEDXCCLWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.59e+00 g/L

Tazobactam (CAS 89785-84-2) for Scientific and Industrial Procurement: A β-Lactamase Inhibitor with Quantifiable Differentiation


Tazobactam is a synthetic, irreversible β-lactamase inhibitor of the penicillanic acid sulfone class, structurally distinct from clavulanic acid and sulbactam due to the presence of a 1,2,3-triazole moiety [1]. It inactivates a broad range of serine β-lactamases from Ambler classes A and C, including extended-spectrum β-lactamases (ESBLs) like CTX-M, and exhibits notable activity against certain class D oxacillinases (e.g., OXA-2) . Tazobactam is predominantly used in fixed-dose combinations with piperacillin (1:8 ratio) or ceftolozane to restore and expand the antibacterial spectrum of its partner β-lactam against β-lactamase-producing pathogens [2].

Why Tazobactam Cannot Be Readily Substituted: Quantified Spectrum Gaps vs. Clavulanate and Sulbactam


While clavulanic acid, sulbactam, and tazobactam are all clinically used β-lactamase inhibitors, their inhibitory potency and target enzyme profiles differ significantly. Simple substitution is not scientifically valid due to wide variations in IC50 values against key clinically relevant enzymes. For instance, against the globally prevalent ESBL CTX-M-15, tazobactam demonstrates an IC50 of 2.7 μM, which is >120-fold more potent than sulbactam (335 μM) [1]. Conversely, clavulanic acid shows superior potency against classical TEM-1, but tazobactam retains a critical advantage in stability and activity against certain Class C cephalosporinases where clavulanate is a poor inhibitor [2]. Furthermore, newer inhibitors like avibactam have a complementary (diazabicyclooctane) mechanism and spectrum, targeting KPC and some OXA carbapenemases where tazobactam is ineffective, reinforcing that selection must be driven by specific enzymatic targets rather than generic class assumptions [3].

Tazobactam Procurement Evidence: Quantitative Differentiation Against Key Comparators


Potency Advantage Over Sulbactam Against ESBLs (CTX-M-15 and CTX-M-4)

Tazobactam exhibits profoundly superior inhibitory potency compared to sulbactam against clinically critical extended-spectrum β-lactamases (ESBLs) like CTX-M. In standardized assays, the concentration of tazobactam required to inhibit 50% of CTX-M-15 activity (IC50) is 2.7 μM, whereas sulbactam requires a 124-fold higher concentration (335 μM) to achieve the same effect [1]. This differential is consistent across CTX-M variants; for CTX-M-4, the IC50 of tazobactam is 0.10 μM versus 14 μM for sulbactam, representing a 140-fold difference [2].

ESBL inhibition CTX-M IC50 comparison

Unique Inactivation of SHV-1 β-Lactamase via Stable Trans-Enamine Intermediate

Unlike clavulanate and sulbactam, which form a mixture of labile cis-enamine and imine intermediates with SHV-1 β-lactamase, tazobactam predominantly forms a chemically inert trans-enamine species upon reaction with the enzyme active site [1]. Raman crystallographic analysis of single crystals revealed that this unique stabilization leads to a more effective and durable inactivation event, as the trans-enamine is less prone to hydrolytic turnover (deacylation) compared to the intermediates formed by comparators [1].

SHV-1 Raman crystallography Mechanism of inhibition

High-Affinity Inhibition of GES-Type Carbapenemases Compared to Clavulanate

Against the emerging GES-type carbapenemases (GES-1 and GES-2), tazobactam demonstrates a significantly higher binding affinity (lower KS) than clavulanic acid. For GES-1, the KS of tazobactam is 1.6 μM, compared to 9.3 μM for clavulanate (a 5.8-fold difference) and 6.1 μM for sulbactam [1]. For GES-2, tazobactam maintains a KS of 1.2 μM, while clavulanate exhibits a slightly higher affinity of 0.73 μM but this does not translate to sustained inhibition due to high turnover [1].

GES β-lactamase Carbapenemase KS comparison

Enhanced Restoration of Piperacillin Activity vs. Clavulanate/Ticarcillin

The combination of tazobactam with piperacillin (TAZ/PIPC) provides a quantifiable advantage over the alternative inhibitor combination clavulanic acid/ticarcillin against key Gram-negative pathogens. In vitro MIC comparisons show that TAZ/PIPC is superior to clavulanic acid/ticarcillin against Haemophilus influenzae, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. Specifically, the MICs of TAZ/PIPC for these species were markedly lower, translating to a broader effective spectrum in respiratory and bloodstream infections.

Piperacillin Synergy MIC reduction

Validated Preanalytical Stability for Therapeutic Drug Monitoring (TDM)

For laboratories implementing therapeutic drug monitoring (TDM), the preanalytical stability of tazobactam in biological matrices is a critical quality parameter. Using a validated LC-MS/MS method, tazobactam was shown to be stable in EDTA-anticoagulated human plasma for at least 6 hours at 24°C, 3 days at 4°C, and 4 days at -20°C, based on a threshold of <15% degradation (lower limit of the 95% confidence interval) [1]. This stability profile is comparable to that of meropenem and ceftazidime assessed under identical conditions.

Stability Therapeutic Drug Monitoring LC-MS/MS

Narrow Therapeutic Index: Critical Requirement for High-Purity Analytical Standards

Tazobactam is used as an analytical reference standard in pharmaceutical quality control. Its chemical structure (penicillanic acid sulfone) is susceptible to hydrolysis and degradation, particularly in solution, generating impurities like tazo-M1 (the ring-opened metabolite) and cresol derivatives [1]. For accurate quantification and impurity profiling in finished drug products (e.g., Zosyn®, Zerbaxa®), procurement of a tazobactam standard with high purity (≥98%) and low residual solvent content is essential. The sodium salt form (CAS 89785-84-2) is preferred for its enhanced aqueous solubility (≥10 mg/mL in PBS, pH 7.2) compared to the free acid, facilitating preparation of stock solutions for HPLC and LC-MS/MS method development .

Analytical standard Purity Impurity profiling

Validated Application Scenarios for Tazobactam in Research and Pharmaceutical Development


In Vitro ESBL Phenotype Confirmation in Clinical Microbiology

Tazobactam is the preferred inhibitor for combination disk diffusion or broth microdilution assays to confirm the presence of ESBLs (e.g., CTX-M types) in Enterobacterales. As demonstrated by the 124-fold greater potency against CTX-M-15 compared to sulbactam [1], the use of tazobactam (typically at a fixed concentration of 4 μg/mL) with ceftolozane or piperacillin provides a highly sensitive and specific method to distinguish ESBL producers from those with other resistance mechanisms (e.g., AmpC or carbapenemases), which is essential for epidemiological surveillance and guiding antibiotic stewardship.

Pharmaceutical Formulation Development of β-Lactam/Inhibitor Combinations

In the development of generic or novel β-lactam/β-lactamase inhibitor fixed-dose combinations (e.g., piperacillin/tazobactam 8:1), tazobactam sodium is the critical active pharmaceutical ingredient (API). Its high aqueous solubility (≥10 mg/mL in PBS) and validated stability profile in lyophilized formulations make it suitable for co-formulation with partner β-lactams. However, its hygroscopic nature and tendency to degrade under acidic conditions necessitate careful selection of excipients (e.g., sodium chloride, citrate buffers) to ensure long-term stability and prevent piperacillin degradation [2].

Therapeutic Drug Monitoring (TDM) Assay Development in Clinical Pharmacology

Given the narrow therapeutic window and variable pharmacokinetics in critically ill patients, tazobactam is a target analyte in multi-analyte TDM panels for β-lactams. Its validated preanalytical stability in plasma (6 hours at 24°C, 3 days at 4°C) [3] supports its inclusion in centralized laboratory workflows, where samples may be batched and shipped without immediate freezing. High-purity analytical standards of tazobactam sodium (CAS 89785-84-2) are required for LC-MS/MS method calibration and quality control, enabling accurate quantification for dose optimization and minimization of toxicity.

Structural Biology and Mechanistic Studies of β-Lactamase Inhibition

Tazobactam serves as a key probe molecule in structural biology to study the mechanism of 'suicide inhibition' in serine β-lactamases. Its unique ability to form a stable trans-enamine adduct with SHV-1 [4], as opposed to the labile intermediates formed by clavulanate, makes it an invaluable tool for Raman crystallography and X-ray crystallography studies. These investigations provide high-resolution snapshots of the inactivation pathway, facilitating structure-based drug design of next-generation β-lactamase inhibitors with improved resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.